molecular formula C5H7N5O B13997135 N-(4-amino-1,3,5-triazin-2-yl)acetamide CAS No. 58228-67-4

N-(4-amino-1,3,5-triazin-2-yl)acetamide

Cat. No.: B13997135
CAS No.: 58228-67-4
M. Wt: 153.14 g/mol
InChI Key: CHKCDDQUCVQBIY-UHFFFAOYSA-N
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Description

N-(4-amino-1,3,5-triazin-2-yl)acetamide is a high-purity 1,3,5-triazine derivative designed for pharmaceutical and organic synthesis research. The 1,3,5-triazine scaffold is a nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its diverse biological activities and presence in numerous bioactive molecules . This acetamide-functionalized triazine serves as a key synthetic intermediate for constructing more complex molecular architectures. Research into analogous 1,3,5-triazine compounds highlights their potential as core structures for developing inhibitors against various biological targets. Studies have shown that 1,3,5-triazine derivatives can exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and can interfere with the aggregation of amyloid-β peptides, making them a promising scaffold for investigating novel therapies for neurodegenerative conditions such as Alzheimer's disease . Furthermore, certain 1,3,5-triazine derivatives have been explored as potent inhibitors in oncology research, targeting key signaling pathways like PI3K/mTOR, which are crucial in cancers such as cervical cancer . The compound's structure makes it a valuable precursor in synthetic chemistry. Research demonstrates that reactions involving 2-amino[1,3,5]triazines and ketones can selectively yield N-([1,3,5]triazin-2-yl) α-ketoamides and amides, highlighting the utility of the 2-aminotriazine unit in building functionalized molecules under mild conditions . This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

58228-67-4

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

N-(4-amino-1,3,5-triazin-2-yl)acetamide

InChI

InChI=1S/C5H7N5O/c1-3(11)9-5-8-2-7-4(6)10-5/h2H,1H3,(H3,6,7,8,9,10,11)

InChI Key

CHKCDDQUCVQBIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=NC(=N1)N

Origin of Product

United States

Preparation Methods

Synthesis via Oxidative Amidation of Ketones with 2-Amino-1,3,5-triazines

This method involves the reaction of 2-amino-1,3,5-triazine derivatives with ketones in the presence of copper(I) chloride (CuCl) and iodine (I2) as catalysts in dimethyl sulfoxide (DMSO) solvent under nitrogen atmosphere. The reaction proceeds through oxidation of the ketone to an α-keto intermediate, which then couples with the triazine amine to form the α-ketoamide product.

Optimized Reaction Conditions:

  • 2-amino-1,3,5-triazine (0.5 mmol)
  • Ketone (1.1 mmol)
  • CuCl (20 mol%)
  • I2 (2.0 equivalents)
  • DMSO (4 mL)
  • Temperature: 120 °C
  • Time: 1.5 hours
  • Atmosphere: Nitrogen

Under these conditions, the target α-ketoamide is obtained in up to 90% isolated yield.

Key Findings from Optimization (Table 1 Summary):

Entry Catalyst (mol%) I2 (eq.) Solvent Temp (°C) Time (h) Yield (%)
1 CuCl (20) 2.0 DMSO 120 1.5 90
2-6 CuCl (20) 2.0 Various (PhCl, 1,2-DCB, Toluene, DMF, Dioxane) 120 1.5 Trace
7-10 CuCl (20) 2.0 DMSO Varied Varied 63-88
11-14 Other Cu salts 20 DMSO 120 1.5 69-82
15-17 CuCl reduced or I2 reduced Varied DMSO 120 1.5 53-69
18-19 CuCl (20) 2.0 DMSO 120 1.5 48-75 (air/O2)

The reaction is highly solvent-dependent, with DMSO being optimal. Temperature and catalyst loading also significantly influence yields. Air or oxygen atmospheres reduce yield compared to nitrogen.

Substrate Scope:

  • Aromatic ketones with electron-donating groups (methyl, methoxy) and electron-withdrawing groups (halogens) afford α-ketoamides in 67–93% yields.
  • Heteroaryl ketones such as thiophene derivatives also participate, yielding products in moderate yields (~59%).
  • 2-Amino-1,3,5-triazines bearing various substituents at the C4-position (N,N-diethylamino, morpholino, pyrrolidino, piperidino, phenylamino) are compatible, providing products in 75–99% yields.

Synthesis via Oxidative C–C Bond Cleavage to Form N-(4-amino-1,3,5-triazin-2-yl) Amides

An alternative pathway involves oxidative cleavage of the ketone C–C bond in the presence of copper(II) chloride (CuCl2), iodine, and oxygen, leading to the formation of the corresponding amide.

Optimized Reaction Conditions:

  • 2-amino-1,3,5-triazine (0.5 mmol)
  • Ketone (1.1 mmol)
  • CuCl2 (40 mol%)
  • I2 (0.75 equivalents)
  • Solvent mixture: 1,2-dichlorobenzene (2 mL) and diglyme (1 mL)
  • Temperature: 140 °C
  • Time: 13 hours
  • Atmosphere: Oxygen (1 atm)

Under these conditions, amides are obtained in yields ranging from 53% to 67%.

Key Findings from Optimization (Table 2 Summary):

Entry Catalyst (mol%) I2 (eq.) Solvent Temp (°C) Time (h) Yield (%)
1-5 Various Cu salts 1.0 DMSO or 1,2-DCB 120 13 Trace
6 CuCl2 (20) 1.0 1,2-DCB 120 13 27
7 CuCl2 (20) 1.0 Diglyme 120 13 11
12 CuCl2 (20) 1.0 1,2-DCB/diglyme (2:1) 120 13 43
13 CuCl2 (40) 1.0 1,2-DCB/diglyme (2:1) 140 13 63
15 CuCl2 (40) 0.75 1,2-DCB/diglyme (2:1) 140 13 67

Control experiments showed that both copper salts and iodine are essential, and oxygen atmosphere is required for the reaction to proceed.

Substrate Scope:

  • Aryl ketones substituted with methyl, methoxy, and halogens (F, Cl, Br) afford amides in 53–63% yields.
  • 2-Amino-1,3,5-triazines with morpholino, pyrrolidino, and piperidino substituents are effective substrates.

Mechanistic Insights

The α-ketoamide formation proceeds via initial iodination and oxidation of the ketone to form an α-keto intermediate (phenyl glyoxal), which then reacts with the 2-amino-1,3,5-triazine to form the product after further oxidation.

The amide formation involves copper- and iodine-mediated oxidation of the ketone to a superoxide intermediate, which undergoes nucleophilic attack by the triazine amine, followed by C–C bond cleavage and rearrangement to yield the amide and an aldehyde byproduct. Radical pathways are implicated, as radical scavengers inhibit the reaction.

Experimental Procedures Summary

Synthesis of N-(4-amino-1,3,5-triazin-2-yl) α-Ketoamides

  • Combine 2-amino-1,3,5-triazine, ketone, CuCl, and I2 in DMSO.
  • Stir at 120 °C under nitrogen for 1.5 hours.
  • Quench with sodium thiosulfate solution.
  • Extract with ethyl acetate, dry, concentrate, and purify by flash chromatography.

Synthesis of N-(4-amino-1,3,5-triazin-2-yl) Amides

  • Combine 2-amino-1,3,5-triazine, ketone, CuCl2, and I2 in 1,2-dichlorobenzene/diglyme mixture.
  • Stir at 140 °C under oxygen for 13 hours.
  • Quench with sodium thiosulfate solution.
  • Extract, dry, concentrate, and purify by flash chromatography.

Summary Table of Representative Products and Yields

Product Type Representative Product Yield (%) Key Substituents (Triazine/Ketone) Method
α-Ketoamide (3a) N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide 90 Dimethylamino triazine / phenyl ketone CuCl/I2, DMSO, 120 °C, N2
α-Ketoamide (3b–j) Various aryl ketones 67–93 Electron-donating and -withdrawing groups Same as above
Amide (4a) N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide 63–67 Dimethylamino triazine / aryl ketones CuCl2/I2, 1,2-DCB/diglyme, 140 °C, O2
Amide (4b–j) Substituted benzamides 53–63 Methyl, methoxy, halogen substituents Same as above

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Triazine Ring

Amino vs. Dimethylamino Substituents
  • N-(4-(dimethylamino)-1,3,5-triazin-2-yl)acetamide Derivatives: Derivatives such as (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (Compound B) feature a dimethylamino group at position 3. The dimethylamino group is electron-donating, enhancing the triazine ring's electron density and influencing reactivity in nucleophilic substitutions. Synthesis: Compound B is synthesized via a three-step substitution reaction involving styryl group introduction and monitored by TLC (Petroleum ether:ethyl acetate = 4:1) . Stability: DFT and X-ray studies confirm that dimethylamino-substituted triazines exhibit planar molecular geometries with high chemical stability, similar to the amino-substituted analog .
Halogen-Substituted Triazine Acetamides
  • N-(4,6-dichloro-1,3,5-triazin-2-yl)acetamide (CAS 59881-63-9): This derivative contains two chlorine atoms at positions 4 and 6, significantly increasing electrophilicity. Chlorine's electron-withdrawing nature makes this compound highly reactive in SNAr (nucleophilic aromatic substitution) reactions, unlike the amino-substituted analog, which is less reactive but more stable under physiological conditions .
  • N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide (CAS 114209-49-3): The chloro and ethylamino groups create a balance between reactivity and stability. This compound is used as a herbicide intermediate, whereas the amino-substituted analog may have applications in drug design due to its reduced toxicity .

Table 1: Substituent Effects on Key Properties

Compound Substituents Reactivity Stability Key Applications
N-(4-amino-1,3,5-triazin-2-yl)acetamide 4-NH2, 2-acetamide Moderate High Pharmaceutical intermediates
Compound B 4-N(CH3)2, 6-styryl Low High Materials science
CAS 59881-63-9 4,6-Cl2 High Moderate Agrochemical synthesis
CAS 114209-49-3 4-Cl, 6-NHCH2CH3 Moderate High Herbicide intermediates

Functional Group Modifications

Styryl-Substituted Triazines
  • The amino-substituted analog lacks this conjugation, limiting its applications in optoelectronics .
Complex Pharmacophores
  • PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide): This ABCG2 inhibitor features a benzothiazole-triazine backbone, demonstrating the importance of extended conjugation for biological activity. The simpler structure of this compound may lack target specificity but serves as a versatile scaffold for further functionalization .

Physicochemical and Spectroscopic Properties

  • FTIR Data: this compound shows peaks for N-H (primary amine, ~3330 cm⁻¹) and C=O (acetamide, ~1660 cm⁻¹). Compound B exhibits additional C-H stretches (styryl, ~2930 cm⁻¹) and C=C vibrations (~1659 cm⁻¹) .
  • Melting Points: Styryl-substituted triazines (e.g., Compound B) have higher melting points due to crystalline packing enhanced by planar styryl groups, whereas amino-substituted analogs may show lower melting points .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-amino-1,3,5-triazin-2-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-amino-1,3,5-triazin-2-amine with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF. Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate and hexane) to remove unreacted starting materials and byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and triazine ring protons.
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and NH₂ groups (~3350 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₅H₇N₅O).
  • Elemental Analysis : Ensures stoichiometric purity .

Q. How does the compound behave under acidic/basic hydrolysis, and what degradation products form?

  • Methodological Answer : Under acidic conditions (e.g., HCl), the acetamide group hydrolyzes to acetic acid and the parent triazine amine. In basic media (e.g., NaOH), cleavage of the triazine ring may occur, yielding urea derivatives. Stability studies should use HPLC or TLC to monitor degradation, with kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism in sodium channel inhibition?

  • Methodological Answer :

  • Electrophysiology : Patch-clamp assays on nociceptors (e.g., rat dorsal root ganglia) to assess tetrodotoxin-sensitive (TTX-S) Na⁺ channel blockade.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated triazines) and compare IC₅₀ values.
  • Molecular Docking : Use cryo-EM structures of Naᵥ channels (e.g., PDB 6X98) to identify binding pockets .

Q. How can substitution reactions at the triazine ring be optimized for pharmacological applications?

  • Methodological Answer :

  • Nucleophilic Substitution : Replace chlorine (if present) with amines or thiols under microwave-assisted conditions (e.g., 80°C, DMF, 30 min) for higher yields.
  • Catalysis : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups. Monitor regioselectivity via LC-MS and DFT calculations .

Q. How should researchers resolve contradictions in ABCG2 inhibition data across cell lines?

  • Methodological Answer :

  • Cell-Specific Factors : Compare ABCG2 expression levels (via Western blot) in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293).
  • Lysosomal Degradation Assays : Treat cells with bafilomycin A1 to determine if inhibition correlates with protein turnover.
  • Competitive Binding : Use fluorescent substrates (e.g., mitoxantrone) to assess whether the compound acts as a competitive or non-competitive inhibitor .

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